REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:17])([CH3:16])[CH:3]([OH:15])[CH2:4][O:5][C:6]1[C:7](Cl)=[N:8][C:9]([Cl:13])=[N:10][C:11]=1[Cl:12].C(N(CC)CC)C.[NH:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1>>[Cl:13][C:9]1[N:10]=[C:11]([Cl:12])[C:6]([O:5][CH2:4][CH:3]([OH:15])[C:2]([CH3:1])([CH3:17])[CH3:16])=[C:7]([N:25]2[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)[N:8]=1
|
Name
|
|
Quantity
|
275 mg
|
Type
|
reactant
|
Smiles
|
CC(C(COC=1C(=NC(=NC1Cl)Cl)Cl)O)(C)C
|
Name
|
|
Quantity
|
291 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
IMS
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)OCC(C(C)(C)C)O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |